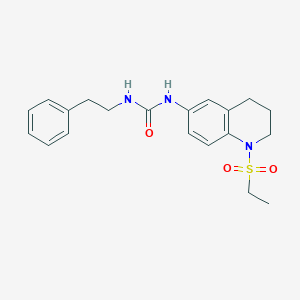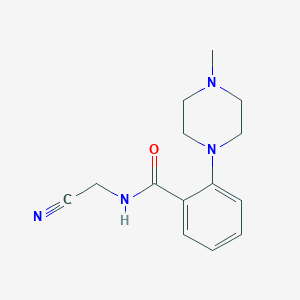
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide, also known as CMMPB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMMPB belongs to the class of benzamide derivatives and is known for its unique chemical structure.
Mecanismo De Acción
The mechanism of action of N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide is not fully understood. However, it is believed that the compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Efectos Bioquímicos Y Fisiológicos
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide has been shown to have a significant impact on various biochemical and physiological processes. Studies have demonstrated that the compound can inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide has also been shown to induce DNA damage, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide in lab experiments is its potent cytotoxic activity against cancer cells. However, the compound has certain limitations, including its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for research on N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide. One area of interest is the development of more efficient synthesis methods to produce the compound in larger quantities. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide and its potential therapeutic applications in other diseases.
In conclusion, N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide is a unique chemical compound that has shown promising results in the field of medicinal chemistry. Its potential use as an anticancer agent has been extensively studied, and there are several future directions for research on the compound. However, further studies are needed to fully understand its mechanism of action and potential applications in other diseases.
Métodos De Síntesis
The synthesis of N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide involves a multi-step process that begins with the reaction of 4-methylpiperazine with 2-nitrobenzaldehyde. The resulting product is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with cyanomethyl chloride to yield N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide has been extensively studied for its potential use in the treatment of various diseases. One of the primary areas of research has been its use as an anticancer agent. Studies have shown that N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-17-8-10-18(11-9-17)13-5-3-2-4-12(13)14(19)16-7-6-15/h2-5H,7-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKCUMQBQHXJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

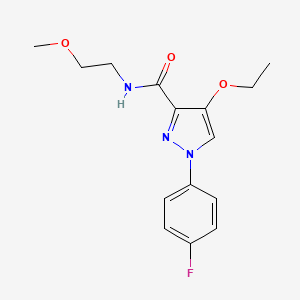
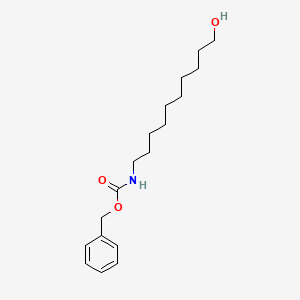

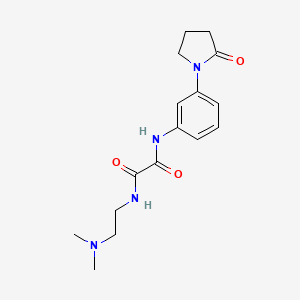
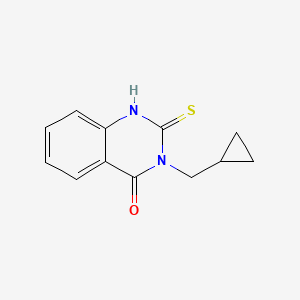
![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)
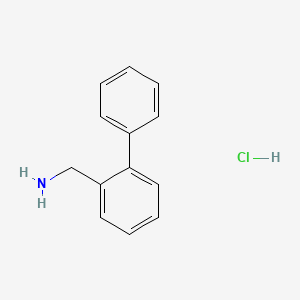
![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)
![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)
![N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2558357.png)


